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Compound of Interest

Compound Name: Rubidium acetate

Cat. No.: B1592912

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice
parameters of rubidium acetate (CHsCOORD), a compound of interest for researchers,
scientists, and professionals in drug development. This document synthesizes crystallographic
data from peer-reviewed literature and outlines the experimental methodology for its
determination, adhering to rigorous scientific standards.

Crystal Structure and Lattice Parameters

Rubidium acetate crystallizes in a monoclinic system, a common crystal structure
characterized by three unequal axes with one oblique angle. The crystallographic data, as
determined at room temperature, are summarized in the table below.
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Parameter Value

Crystal System Monoclinic

Space Group 12/a

Lattice Constant a 8.43 A

Lattice Constant b 413 A

Lattice Constant ¢ 15.30 A

Lattice Angle 94.6°

Unit Cell Volume (V) 530.5 A3 (calculated)

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of rubidium acetate is achieved through single-
crystal X-ray diffraction (SC-XRD), a powerful analytical technique that provides precise
information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth

Single crystals of rubidium acetate suitable for X-ray diffraction analysis are typically grown
from the melt. High-purity polycrystalline rubidium acetate is heated above its melting point
(246 °C) and then slowly cooled to allow for the formation of well-ordered single crystals.

Data Collection

A suitable single crystal is mounted on a goniometer head. The crystallographic data for
rubidium acetate at room temperature was collected using Weissenberg photography. This
method involves rotating the crystal in a monochromatic X-ray beam and recording the
diffraction pattern on a photographic film. Modern crystallographic studies typically employ
more advanced diffractometers equipped with sensitive detectors like CCD or CMOS sensors.

Structure Solution and Refinement
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The collected diffraction data is processed to determine the unit cell dimensions and space
group. The atomic positions are then determined using direct methods or Patterson methods,
and the structural model is refined using least-squares methods. This refinement process
minimizes the difference between the observed and calculated diffraction intensities, resulting
in a highly accurate model of the crystal structure.

Experimental Workflow

The logical flow of determining the crystal structure of rubidium acetate is outlined in the
following diagram.
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Workflow for the determination of rubidium acetate crystal structure.
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 To cite this document: BenchChem. [Unveiling the Crystalline Architecture of Rubidium
Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592912#rubidium-acetate-crystal-structure-and-
lattice-parameters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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